molecular formula C30H52O2 B12063235 (E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol

(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol

Cat. No.: B12063235
M. Wt: 444.7 g/mol
InChI Key: OSASXCLFHSTYLS-LYBHJNIJSA-N
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Description

(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and 2,3,6-trimethylphenol.

    Alkylation: The phenolic hydroxyl group is alkylated using a suitable alkylating agent, such as an alkyl halide, under basic conditions.

    Friedel-Crafts Alkylation: The alkylated phenol undergoes Friedel-Crafts alkylation with a long-chain alkene, such as 3,7,11,15-tetramethylhexadec-2-ene, in the presence of a Lewis acid catalyst like aluminum chloride.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the aromatic ring using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nitrating agents, Lewis acids, and solvents like dichloromethane or acetic acid.

Major Products

    Oxidation: Quinones, hydroquinones.

    Reduction: Reduced phenolic compounds.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol involves its interaction with molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It can induce apoptosis in cancer cells and inhibit tumor growth through various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenol: A simpler phenolic compound with antioxidant properties.

    2,3,6-trimethylphenol:

    3,7,11,15-tetramethylhexadec-2-ene: An aliphatic compound used in the synthesis of complex organic molecules.

Uniqueness

(E)-4-methoxy-2,3,6-trimethyl-5-(3,7,11,15-tetramethylhexadec-2-en-1-yl)phenol is unique due to its combination of a methoxy group, multiple methyl groups, and a long aliphatic chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C30H52O2

Molecular Weight

444.7 g/mol

IUPAC Name

4-methoxy-2,3,6-trimethyl-5-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol

InChI

InChI=1S/C30H52O2/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-18-24(5)19-20-28-27(8)29(31)25(6)26(7)30(28)32-9/h19,21-23,31H,10-18,20H2,1-9H3/b24-19+

InChI Key

OSASXCLFHSTYLS-LYBHJNIJSA-N

Isomeric SMILES

CC1=C(C(=C(C(=C1O)C)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)OC)C

Canonical SMILES

CC1=C(C(=C(C(=C1O)C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OC)C

Origin of Product

United States

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